molecular formula C9H10N2O2S B1616250 N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE CAS No. 154404-97-4

N-(7-OXO-4,5,6,7-TETRAHYDROBENZO[D]THIAZOL-2-YL)ACETAMIDE

Cat. No. B1616250
Key on ui cas rn: 154404-97-4
M. Wt: 210.26 g/mol
InChI Key: VXXUKWLHWFFUNS-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

To acetic anhydride (80 mL) was added at rt 2-amino-5,6-dihydro-4H-benzothiazol-7-one (10 g, 59.4 mmol) and the resulting suspension was heated to reflux. After 1.75 h stirring at reflux, the RM was allowed to cool with stirring and stirred for 18 h at it before further cooling with an ice/NaCl bath, and a solid was collected by filtration. The solid was then triturated twice with refluxing acetone (10 mL then 15 mL) before filtering and drying under vacuum at 40° C. to give the title product as a beige solid. HPLC: tR 3.47 min (method D). MS: M−H=211.1. 1H-NMR in DMSO-d6 (600 MHz): 12.55 (s, br, 1H); 2.84 (t, 2H); 2.48 (t, 2H); 2.17 (s, 3H); 2.065 (qt, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:10](=[O:11])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[O:11]=[C:10]1[C:4]2[S:3][C:2]([NH:1][C:12](=[O:14])[CH3:13])=[N:6][C:5]=2[CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N1)CCCC2=O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
After 1.75 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
stirred for 18 h at it
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
before further cooling with an ice/NaCl bath
FILTRATION
Type
FILTRATION
Details
a solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was then triturated twice with refluxing acetone (10 mL
FILTRATION
Type
FILTRATION
Details
15 mL) before filtering
CUSTOM
Type
CUSTOM
Details
drying under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
O=C1CCCC=2N=C(SC21)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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